Synthetic Handle Differentiation: 6-Bromo vs. Des-Bromo Analog
The presence of the bromine atom at the 6-position of 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling further molecular diversification . In contrast, the non-halogenated analog 8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 102065-94-1) lacks any halogen handle, restricting its utility to modifications at the lactam nitrogen or via direct C-H functionalization routes that typically require more forcing conditions and offer lower regioselectivity [1].
| Evidence Dimension | Presence of synthetic handle for cross-coupling |
|---|---|
| Target Compound Data | 6-Br substituent present (monoisotopic mass: 240.97 Da, heavy atom count: 13) |
| Comparator Or Baseline | 8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: No halogen substituent (exact mass: 163.06 Da, heavy atom count: 12) |
| Quantified Difference | Target contains one Br atom enabling Pd-catalyzed cross-coupling; comparator contains no halogen handles |
| Conditions | Comparison based on molecular structure and calculated physicochemical properties |
Why This Matters
This difference determines the compound's utility as a building block for library synthesis; the 6-bromo compound enables efficient diversification via well-established cross-coupling methodology, whereas the des-bromo analog offers limited options for C-C bond formation at the aromatic ring.
- [1] PubChem. (2026). 8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one. CID 14174152. CAS 102065-94-1. View Source
